6-Bromo-7-fluoro-3-iodo-1H-indazole is a halogenated indazole derivative that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This compound is characterized by the presence of three halogen atoms: bromine, fluorine, and iodine, which significantly influence its reactivity and applications.
6-Bromo-7-fluoro-3-iodo-1H-indazole belongs to the class of indazole compounds, which are bicyclic aromatic compounds containing a five-membered ring fused to a six-membered ring. Indazoles are known for their diverse biological activities, making them important in medicinal chemistry.
The synthesis of 6-Bromo-7-fluoro-3-iodo-1H-indazole can be achieved through several synthetic routes. One common method involves the cyclization of ortho-substituted benzylidenehydrazines with ortho-substituted benzaldehydes as starting materials. This method allows for the introduction of halogen substituents at specific positions on the indazole ring.
In an industrial context, the production may utilize continuous flow reactors to enhance yield and purity. Key parameters include the choice of solvents (e.g., dimethylformamide), catalysts (e.g., palladium-based catalysts), and reaction conditions (temperature, pressure) to optimize the synthesis while minimizing byproducts .
The molecular structure of 6-Bromo-7-fluoro-3-iodo-1H-indazole features a fused ring system with distinct halogen substituents that influence its electronic properties. The specific arrangement of these substituents affects both the compound's stability and reactivity.
The molecular formula is C_7H_4BrF I N_3, with a molecular weight of approximately 303.93 g/mol. The presence of halogens contributes to its unique spectral properties, making it suitable for various analytical techniques such as nuclear magnetic resonance and mass spectrometry.
6-Bromo-7-fluoro-3-iodo-1H-indazole can undergo several types of chemical reactions:
The outcomes of these reactions depend on the specific conditions used, including temperature, solvent choice, and the nature of the nucleophile or electrophile involved. For instance, nucleophilic substitution might lead to the replacement of halogens with amines or alcohols under basic conditions.
The mechanism by which 6-Bromo-7-fluoro-3-iodo-1H-indazole exerts its biological effects often involves interactions with specific proteins or enzymes. Studies suggest that indazole derivatives may act as modulators or inhibitors of protein kinases, which play critical roles in cell signaling pathways related to cancer and other diseases .
Research indicates that compounds like 6-Bromo-7-fluoro-3-iodo-1H-indazole can inhibit vascular endothelial growth factor receptors and fibroblast growth factor receptors, suggesting potential therapeutic applications in oncology .
6-Bromo-7-fluoro-3-iodo-1H-indazole typically appears as a solid at room temperature. Its melting point and solubility characteristics are influenced by its halogen content.
The presence of multiple halogens enhances its reactivity profile, making it useful in various synthetic applications. The compound is stable under normal conditions but may decompose under extreme heat or in the presence of strong acids or bases.
6-Bromo-7-fluoro-3-iodo-1H-indazole has several notable applications:
6-Bromo-7-fluoro-3-iodo-1H-indazole (CAS: 2432848-78-5) represents a strategically engineered polyhalogenated indazole derivative with significant importance in modern heterocyclic chemistry. Characterized by the molecular formula C₇H₃BrFIN₂ and a molecular weight of 340.91 g/mol, this compound features three distinct halogen atoms (Br, F, I) at positions 6, 7, and 3 of the indazole scaffold [1] [3]. The indazole core itself is a privileged nitrogen-containing heterocycle, widely exploited in pharmaceutical and agrochemical research due to its structural resemblance to purine bases and versatile hydrogen-bonding capabilities. This specific halogenation pattern—combining both heavy halogens (bromine, iodine) and a light halogen (fluorine)—creates a multifunctional template amenable to sequential cross-coupling reactions, nucleophilic substitutions, and ring-formation strategies [1] [5].
Table 1: Fundamental Properties of 6-Bromo-7-fluoro-3-iodo-1H-indazole
Property | Value |
---|---|
CAS Registry Number | 2432848-78-5 |
Molecular Formula | C₇H₃BrFIN₂ |
Molecular Weight | 340.91 g/mol |
SMILES Notation | IC₁=NNC₂=C₁C=CC(Br)=C₂F |
Storage Recommendations | 2–8°C, inert atmosphere, dark |
Purity Specification | Research grade (>95%) |
Storage requirements highlight its sensitivity: The compound demands cold-chain transportation (2–8°C) under inert gas and protection from light to prevent decomposition or unwanted dehalogenation [1] [3]. Its synthetic value stems from the differential reactivity of the halogen substituents: The iodine at C3 is highly activated toward metal-catalyzed cross-coupling (e.g., Sonogashira, Suzuki-Miyaura), while the bromine at C6 participates in slower oxidative addition processes. The fluorine at C7, with its strong C-F bond, offers steric and electronic modulation of the ring system and potential for selective functionalization under harsh conditions [5].
Polyhalogenated indazoles like 6-bromo-7-fluoro-3-iodo-1H-indazole serve as multifunctional building blocks in drug discovery pipelines. Their halogen arrays enable rapid, sequential diversification to generate compound libraries for high-throughput screening. Bromine and iodine act as orthogonal handles for transition metal-catalyzed reactions, allowing controlled introduction of aryl, heteroaryl, alkenyl, or alkynyl groups at distinct positions [3] [8]. For instance, the C3-iodo position undergoes room-temperature Pd(0)-catalyzed couplings, while the C6-bromo substituent requires higher temperatures or specialized catalysts (e.g., XPhos Pd G3), enabling regioselective derivatization [8].
Fluorine’s role extends beyond a mere placeholder: Its strong electron-withdrawing effect modulates the indazole’s π-electron density, enhancing hydrogen-bond acceptor strength at adjacent nitrogen sites. This improves target binding affinity in kinase inhibitors (e.g., VEGF-R2, Aurora kinases) where indazoles act as hinge-binding motifs [5]. Additionally, fluorination at C7 blocks metabolic oxidation at this position—a common degradation pathway—improving metabolic stability in lead candidates [9]. The methylated derivative (6-bromo-7-fluoro-3-iodo-1-methyl-1H-indazole, CAS 3011024-84-0) exemplifies further derivatization potential at N1, crucial for optimizing pharmacokinetic properties [5].
Table 2: Key Cross-Coupling Applications of 6-Bromo-7-fluoro-3-iodo-1H-indazole
Reaction Type | Target Position | Typical Partners | Application in Drug Discovery |
---|---|---|---|
Suzuki Coupling | C3-iodo | Aryl/heteroaryl boronic acids | Library synthesis for kinase inhibitor screening |
Sonogashira Coupling | C3-iodo | Terminal alkynes | Access to rigid scaffolds for allosteric modulators |
Buchwald-Hartwig Amination | C3-iodo | Primary/secondary amines | NRG modulators (e.g., 5-HT receptor ligands) |
Sequential C6 Bromine Functionalization | C6-bromo | After C3 modification | Fragment-based drug design (late-stage diversification) |
Suppliers like Apollo Scientific and BLD Pharm list this compound as a research chemical for "heterocyclic building blocks," confirming its industrial relevance in hit-to-lead optimization [1] [3]. Notably, halogen-rich scaffolds allow fragment-growing strategies where each halogen is replaced iteratively to probe binding pockets—critical for optimizing potency against undruggable targets.
The reactivity of halogenated indazoles is profoundly influenced by halogen position and identity. 6-Bromo-7-fluoro-3-iodo-1H-indazole (2432848-78-5) exemplifies this with three halogens exhibiting distinct electronic and steric environments:
Positional isomerism drastically alters reactivity, as evidenced by contrasting 6-bromo-7-fluoro-3-iodo-1H-indazole with:
Table 3: Reactivity Comparison of Halogenated Indazole Isomers
Compound (CAS Number) | Halogen Positions | Relative C3-I Reactivity in Pd(0) Coupling | C6/C7 Halogen Stability | Key Supplier |
---|---|---|---|---|
6-Bromo-7-fluoro-3-iodo-1H-indazole (2432848-78-5) | 3-I, 6-Br, 7-F | High (k = 1.0) | Br: Moderate; F: High | BLD Pharm, Apollo Scientific |
6-Bromo-5-fluoro-3-iodo-1H-indazole (1286734-77-7) | 3-I, 6-Br, 5-F | Moderate (k = 0.3–0.5) | Br: Moderate; F: High | Apollo Scientific |
6-Bromo-3-iodo-1H-indazole (885521-88-0) | 3-I, 6-Br | High (k = 1.1) | Br: High | TRC, ChemBK |
6-Fluoro-3-iodo-1H-indazole (885522-07-6) | 3-I, 6-F | High (k = 1.0) | F: High | Ambeed, BLD Pharm |
Handling these materials requires attention to their instability: All compounds in this class require storage at 2–8°C under inert gas (N₂ or Ar) due to sensitivity to light, moisture, and potential dehalogenation [1] [7] [8]. The 7-fluoro substituent in 2432848-78-5 further increases acidity at N1 (predicted pKa ~10.8), necessitating anhydrous conditions to prevent decomposition during reactions [8].
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5